5-propyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-propyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 5-propyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4,5-trimethoxybenzohydrazide with propionic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
5-propyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may result in the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-propyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-propyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects. For example, the compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells.
Comparison with Similar Compounds
5-propyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-propyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole: This compound features a thiadiazole ring instead of an oxadiazole ring. The presence of sulfur in the ring can lead to different chemical properties and biological activities.
5-propyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazole: This compound contains a triazole ring, which has three nitrogen atoms
5-propyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxazole: This compound has an oxazole ring, which contains one nitrogen and one oxygen atom. The oxazole ring can influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the oxadiazole ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-propyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-5-6-12-15-14(16-20-12)9-7-10(17-2)13(19-4)11(8-9)18-3/h7-8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUSSQMYXCOPAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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